Imidazole-d4

Description

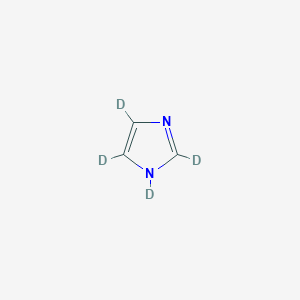

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterioimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-MSWVZFBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470780 | |

| Record name | Imidazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6923-01-9 | |

| Record name | Imidazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6923-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Imidazole-d4: Synthesis, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of Imidazole-d4 (1,2,4,5-tetradeuterioimidazole), a stable isotope-labeled analog of imidazole. Designed for researchers, chemists, and professionals in drug development, this document delves into the core principles of its chemical structure, the causality behind its synthesis via hydrogen-deuterium exchange, and its critical applications in advanced analytical methodologies. We will explore its role as an internal standard in mass spectrometry, its utility in NMR spectroscopy, and its function as a tracer in metabolic and mechanistic studies, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Isotopic Labeling

Imidazole is a foundational five-membered heterocyclic aromatic ring present in a vast array of biologically significant molecules, including the amino acid histidine, purines, and numerous pharmaceuticals.[1][2] The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium (²H or D), yields isotopically labeled compounds that are indispensable tools in modern research.

Imidazole-d4 is an analog of imidazole where the four hydrogen atoms on the ring have been substituted with deuterium.[3] This substitution preserves the fundamental chemical reactivity, aromaticity, and polarity of the parent molecule while introducing a distinct mass shift.[3] This key feature allows researchers to differentiate the labeled compound from its naturally occurring counterpart, enabling precise quantification and mechanistic elucidation in complex biological and chemical systems.

Chemical Identity and Molecular Structure

Imidazole-d4 is a deuterated heterocycle that serves as a robust analytical standard and research tool. Its core properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4,5-tetradeuterioimidazole | [4] |

| Synonyms | Imidazole (D₄, 98%), 1H-Imidazole-1,2,4,5-d4 | [5][6] |

| Molecular Formula | C₃D₄N₂ | [3][5] |

| Molecular Weight | 72.10 g/mol | [3][4][7] |

| CAS Number | 6923-01-9 | [3][7] |

| Appearance | White or pale yellow solid (powder or crystals) | [1][3] |

| Isotopic Purity | Typically ≥ 98 atom % D | [3][7] |

| Chemical Purity | Typically ≥ 98% | [3][5] |

The Deuterated Imidazole Ring

The structure of Imidazole-d4 consists of a planar, five-membered ring with two nitrogen atoms and three carbon atoms. The key distinction from imidazole is the substitution of all four ring hydrogens with deuterium atoms. The accepted IUPAC name, 1,2,4,5-tetradeuterioimidazole, specifies that the deuterium atoms are located at positions 1 (on a nitrogen), 2, 4, and 5.[4]

The presence of deuterium does not significantly alter the bond angles or lengths within the aromatic ring, ensuring that its chemical behavior, such as its ability to participate in hydrogen bonding or coordinate with metals, closely mimics that of unlabeled imidazole.[3]

Sources

- 1. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. ES2943011T3 - Preparation procedure of the deuterated imidazole diketone compound - Google Patents [patents.google.com]

- 4. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. asianpubs.org [asianpubs.org]

A Senior Application Scientist's Guide to the Synthesis and Isotopic Purity of Imidazole-d4

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

Isotopically labeled compounds are indispensable tools in modern pharmaceutical science, primarily for quantitative bioanalysis using mass spectrometry and for elucidating metabolic pathways. Imidazole-d4, a deuterated isotopologue of imidazole, serves as a critical internal standard and a precursor for more complex labeled molecules. Achieving high isotopic purity is paramount for its effective use. This guide provides an in-depth examination of a robust and accessible method for synthesizing Imidazole-d4—direct hydrogen-deuterium (H/D) exchange—and details the rigorous analytical techniques required to validate its isotopic purity. We will explore the underlying chemical principles, provide field-tested protocols, and discuss the interpretation of analytical data from both mass spectrometry and NMR spectroscopy.

Introduction: The Strategic Importance of Imidazole-d4

In drug discovery and development, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is non-negotiable. Stable isotope labeling (SIL) with deuterium is a cornerstone of these investigations. The introduction of deuterium into a molecule creates a chemically identical version with a higher mass.

Imidazole-d4 is particularly valuable for several reasons:

-

Internal Standard: In liquid chromatography-mass spectrometry (LC-MS) assays, the co-elution of a known concentration of Imidazole-d4 with its unlabeled counterpart allows for precise quantification by correcting for variations in sample preparation and instrument response.

-

Metabolic Tracer: Deuterium labels can act as tracers to follow the metabolic fate of a molecule without the complications of radioactivity.

-

Synthetic Precursor: Imidazole-d4 is a building block for synthesizing more complex deuterated molecules, such as deuterated histidines or ionic liquids used as specialized solvents.

The utility of Imidazole-d4 is directly proportional to its isotopic purity. Low purity can lead to analytical interference and inaccurate results. Therefore, a reliable synthesis and rigorous quality control are essential.

Core Principles: The Chemistry of H/D Exchange

The most direct route to Imidazole-d4 is through hydrogen-deuterium (H/D) exchange, a reaction where covalently bonded hydrogen atoms are replaced by deuterium atoms from a deuterium-rich source, typically deuterium oxide (D₂O).[1]

For the imidazole ring, there are four protons that can be exchanged: one on the nitrogen (N1) and three on the carbons (C2, C4, C5).

-

N-H Proton: The proton on the nitrogen is highly acidic and exchanges with deuterium almost instantaneously in D₂O. However, it will also rapidly back-exchange with protons from any trace H₂O, making it unsuitable for stable labeling.

-

C-H Protons: The protons on the carbon atoms are far less acidic and their exchange requires catalysis, typically by a base. The acidity of these protons follows the order C2 > C4 ≈ C5. The C2 proton is the most acidic due to the electron-withdrawing effect of the two adjacent nitrogen atoms. Its exchange is relatively fast.[2][3] The C4 and C5 protons are less acidic and require more forcing conditions (e.g., higher temperatures or stronger bases) to exchange efficiently.[4]

The base-catalyzed mechanism proceeds via the deprotonation of the imidazole ring to form a transient carbanion, which is then quenched by a deuteron from the D₂O solvent. Repeated cycles of this process eventually lead to the substitution of all accessible protons with deuteriums.

Synthesis of Imidazole-d4 via Catalytic H/D Exchange

This section outlines a proven protocol for the exhaustive deuteration of imidazole using D₂O. The strategy relies on using a basic catalyst and elevated temperatures to drive the exchange to completion.

Experimental Protocol: Exhaustive Deuteration

Objective: To achieve >98 atom % D enrichment for Imidazole-d4.

Materials:

-

Imidazole (C₃H₄N₂)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ammonium Carbonate ((NH₄)₂CO₃) or another suitable base

-

Heavy-walled, sealed reaction vessel or vial suitable for heating

Procedure:

-

Reagent Preparation: In a clean, dry, heavy-walled reaction vial, combine imidazole (1.0 g) and ammonium carbonate (0.2 g, ~0.15 eq).

-

Deuterium Source Addition: Add D₂O (10 mL) to the vial. Seal the vial tightly.

-

Reaction Incubation: Place the sealed vial in a heating block or oil bath and heat to 60-80 °C. The elevated temperature is critical for facilitating the exchange at the less reactive C4 and C5 positions.[3]

-

Monitoring (Optional): The reaction progress can be monitored over time. An aliquot can be taken, the D₂O removed under vacuum, the residue dissolved in a non-deuterated solvent (like CHCl₃), and analyzed by ¹H NMR to observe the disappearance of the proton signals.

-

Reaction Duration: Maintain the temperature for 72-96 hours to ensure exhaustive exchange.[3]

-

Product Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the D₂O under reduced pressure using a rotary evaporator. To remove residual D₂O, it is advisable to re-dissolve the solid in a small amount of fresh D₂O and evaporate again.

-

The resulting solid is crude Imidazole-d4. For most applications, if the starting imidazole was pure, this product can be used directly after thorough drying under high vacuum. Further purification via recrystallization or sublimation can be performed if necessary.

-

Isotopic Purity Verification: A Dual-Method Approach

Confirming the isotopic purity and structural integrity of the synthesized Imidazole-d4 is a critical quality control step. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive analysis.[5]

Mass Spectrometry for Isotopic Enrichment

Principle: HRMS separates ions based on their mass-to-charge ratio (m/z) with high precision. This allows for the baseline resolution of peaks corresponding to different isotopologues of imidazole (molecules with 0, 1, 2, 3, or 4 deuterium atoms). By comparing the integrated peak areas of these isotopologues, we can calculate the overall isotopic enrichment.[6]

Protocol for LC-HRMS Analysis:

-

Sample Preparation: Prepare a dilute solution of the synthesized Imidazole-d4 (~1 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

-

Data Acquisition: Acquire data in full scan mode with positive electrospray ionization (ESI+). The expected protonated molecule [M+H]⁺ for fully deuterated Imidazole-d4 (C₃D₄N₂) is m/z 73.06.

-

Data Analysis:

-

Extract the ion chromatograms (EICs) for each expected isotopologue's [M+H]⁺ ion (see Table 2).

-

Integrate the area under the curve for each EIC.

-

Calculate the percentage contribution of each isotopologue.

-

The isotopic purity (Atom % D) can be calculated from the weighted average of the deuterium content.

-

| Property | Imidazole (C₃H₄N₂) | Imidazole-d4 (C₃D₄N₂) |

| Molecular Formula | C₃H₄N₂ | C₃D₄N₂ |

| Monoisotopic Mass | 68.0374 u | 72.0625 u |

| Melting Point | 89-91 °C | 89-91 °C |

| Boiling Point | 256 °C | 256 °C |

| Table 1: Physicochemical Properties of Imidazole and Imidazole-d4. |

| Isotopologue ([M+H]⁺) | Formula | Expected m/z | Description |

| M+0 | C₃H₅N₂⁺ | 69.0453 | Unlabeled Imidazole |

| M+1 | C₃H₄DN₂⁺ | 70.0515 | 1 Deuterium |

| M+2 | C₃H₃D₂N₂⁺ | 71.0578 | 2 Deuteriums |

| M+3 | C₃H₂D₃N₂⁺ | 72.0641 | 3 Deuteriums |

| M+4 | C₃H D₄N₂⁺ | 73.0703 | 4 Deuteriums (Target) |

| Table 2: Expected m/z values for protonated Imidazole isotopologues in HRMS. |

NMR Spectroscopy for Site-Specific Deuteration & Purity

Principle: While MS gives the overall deuterium distribution, ¹H NMR confirms the location of any residual protons. The absence or dramatic reduction of a proton signal at a specific chemical shift confirms successful deuteration at that site. Comparing the integral of a residual proton signal to that of a known internal standard allows for precise quantification of site-specific purity.[7][8]

Protocol for Quantitative ¹H NMR:

-

Sample Preparation: Accurately weigh a sample of the synthesized Imidazole-d4 and a suitable internal standard (e.g., dimethyl sulfone) into an NMR tube. Dissolve in a non-deuterated, aprotic solvent (e.g., Acetone or DMSO, not a deuterated solvent).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) to allow for full signal relaxation for accurate integration.

-

Data Analysis:

-

Identify the characteristic signals for imidazole protons (see Table 3).

-

Carefully integrate any residual proton signals.

-

Compare the integral of each residual signal to the integral of the internal standard to calculate the molar quantity of remaining protons at each position.

-

The percentage of deuteration at each site is (1 - [moles of residual H / moles of Imidazole-d4]) * 100.

-

| Position | Imidazole in CDCl₃[9] | Expected for Imidazole-d4 |

| H-2 | ~7.73 ppm (singlet) | Signal absent or <2% of original intensity |

| H-4, H-5 | ~7.15 ppm (singlet) | Signal absent or <2% of original intensity |

| N-H | ~11.62 ppm (broad) | May be present or absent depending on solvent |

| Table 3: Comparative ¹H NMR chemical shifts. The key diagnostic for high purity is the absence of signals at ~7.73 and ~7.15 ppm. |

Conclusion

The synthesis of high-purity Imidazole-d4 via base-catalyzed hydrogen-deuterium exchange is a reliable and scalable method accessible to most chemistry laboratories. The success of the synthesis hinges on ensuring exhaustive exchange through appropriate reaction times and temperatures. As this guide has detailed, rigorous verification of isotopic purity is not optional—it is a mandatory component of the workflow. By synergistically applying high-resolution mass spectrometry to determine overall deuterium incorporation and quantitative ¹H NMR to confirm site-specific labeling, researchers can produce and validate Imidazole-d4 with the confidence required for demanding applications in pharmaceutical research and development.

References

-

Michał Dadlez, et al. (2014). Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry, 406(30), 8013-20. [Link]

-

Akashi, S., & Hirayama, K. (2011). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(9), 1689-1699. [Link]

-

Englard, S., & Chen, A. B. (2010). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 21(11), 1855-1864. [Link]

-

Kaga, A., Saito, H., & Yamano, M. (2024). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. Chemical Science, 15(7), 2569-2576. [Link]

-

Hardacre, C., Holbrey, J. D., & McMath, S. E. J. (2001). A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts. Chemical Communications, (4), 367-368. [Link]

-

ResearchGate. (Image). 1H NMR spectrum of imidazole in deuterated chloroform solution. [Link]

-

Wikipedia. Hydrogen-deuterium exchange. [Link]

-

Dadlez, M., et al. (2014). Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry, 406(30), 8013-8020. [Link]

-

Almac Group. (Case Study). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

Kriz, J., et al. (2016). Proton-deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid-D2O mixtures. RSC Advances, 6(107), 105775-105781. [Link]

-

Eurisotop. (Product Page). IMIDAZOLE (D4, 98%). [Link]

-

ResearchGate. (Image). Synthesis of 4,5-diiodoimidazole and 2,4,5-triiodoimidazole. [Link]

-

Xie, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]

-

ResearchGate. (Publication). The isotopic compositions of imidazole and water. [Link]

-

Aslam, M., et al. (2021). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 25(2), 877-888. [Link]

-

Wiley Analytical Science. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. [Link]

-

Patel, K., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(2), 168-176. [Link]

-

Organic Chemistry Portal. Imidazole Synthesis. [Link]

-

Reddy, G. S., et al. (2017). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chemical Communications, 53(56), 7904-7907. [Link]

- Google Patents. (US4550176A). Preparation of imidazole-4,5-dicarboxylic acid.

-

Devi, M. M., et al. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Heterocyclic Communications, 30(1). [Link]

-

Zarei, M., et al. (2016). Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst. New Journal of Chemistry, 40(7), 6061-6068. [Link]

-

N'guessan, A. K., et al. (2022). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Advances in Chemical Engineering and Science, 12(3), 159-172. [Link]

Sources

- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 2. Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole-d4 | 6923-01-9 | Benchchem [benchchem.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. almacgroup.com [almacgroup.com]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Imidazole

Executive Summary

The strategic substitution of hydrogen with its stable isotope, deuterium, represents a sophisticated approach in modern medicinal chemistry to enhance the therapeutic profile of pharmacologically active molecules. Imidazole, a privileged heterocyclic scaffold found in numerous pharmaceuticals, is a prime candidate for this modification.[1][2] This guide provides a comprehensive technical exploration of the physical, chemical, and pharmacokinetic consequences of deuterating the imidazole ring. We delve into the foundational principles of the kinetic isotope effect (KIE), detail the altered physicochemical properties such as basicity and hydrogen bonding, and analyze the resulting spectroscopic signatures. Critically, we examine how deuteration can be leveraged to improve metabolic stability by attenuating cytochrome P450-mediated oxidation, a common metabolic liability for imidazole-containing drugs.[3][4] This document synthesizes field-proven insights with established scientific principles, offering detailed experimental protocols and data-driven analyses to empower researchers in the rational design and application of deuterated imidazole derivatives.

The Rationale for Deuterating Imidazole: A Strategic Overview

The Deuterium Kinetic Isotope Effect (KIE)

Deuteration is the selective replacement of a protium (¹H) atom with a deuterium (²H or D) atom. Despite being chemically identical, the single additional neutron in deuterium's nucleus doubles its mass. This mass difference alters the zero-point vibrational energy of a covalent bond. The carbon-deuterium (C-D) bond has a lower zero-point energy and is consequently stronger than a carbon-hydrogen (C-H) bond.[4]

This increased bond strength is the origin of the Deuterium Kinetic Isotope Effect (KIE) .[5] If the cleavage of a C-H bond is the rate-determining step in a chemical reaction, substituting that hydrogen with deuterium will slow the reaction rate.[6] In drug development, this phenomenon is exploited to retard metabolic processes, primarily those mediated by cytochrome P450 (CYP) enzymes, which often involve the abstraction of a hydrogen atom.[5][7] The benefits can include a longer drug half-life, reduced dosing frequency, lower total drug exposure, and potentially minimized formation of toxic metabolites.[8][9][10]

Caption: The Kinetic Isotope Effect (KIE) slows C-D bond cleavage.

Imidazole: A Ubiquitous Scaffold in Drug Discovery

The imidazole ring is a five-membered diazole heterocycle that is a fundamental building block in many biological molecules, including the amino acid histidine and the hormone histamine.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in medicinal chemistry. However, the C-H bonds of the imidazole ring, particularly at the C2, C4, and C5 positions, can be susceptible to oxidative metabolism. Deuteration at these "metabolic hot spots" is a rational strategy to enhance the pharmacokinetic profile of imidazole-based therapeutics.[11]

Synthesis of Deuterated Imidazoles

The preparation of deuterated imidazoles can be achieved through several methods, primarily relying on hydrogen-isotope exchange (HIE) reactions or transition-metal-catalyzed processes.[12] The choice of method is dictated by the desired position of deuteration and the tolerance of other functional groups on the molecule.

-

Acid/Base-Mediated H/D Exchange : Imidazole can undergo H/D exchange in D₂O under acidic, basic, or neutral conditions. The regioselectivity is highly dependent on the pH (or pD).[13]

-

Basic Conditions (e.g., NaOD in D₂O) : Promotes deprotonation at the C2 position, leading to an ylide intermediate that is subsequently deuterated. This method is often used for C2-selective deuteration.[13][14]

-

Acidic Conditions (e.g., DCl in D₂O) : Favors deuteration at the C5 position in C4-substituted imidazoles through an electrophilic aromatic substitution pathway involving a carbocation intermediate.[13]

-

-

Transition-Metal Catalysis : Catalysts based on iridium, ruthenium, or platinum can facilitate HIE with high efficiency and selectivity, often under milder conditions than traditional acid/base methods.[12] These methods are particularly valuable for the late-stage deuteration of complex, multifunctional molecules and can use D₂O or D₂ gas as the deuterium source.[12]

Altered Physical Properties of Deuterated Imidazole

Deuteration introduces subtle but significant changes to the physical properties of the imidazole molecule.

Molecular Weight, Melting Point, and Boiling Point

The most direct physical change is an increase in molecular weight. For perdeuterated imidazole (C₃D₄N₂), the mass increases by four units compared to its protiated counterpart (C₃H₄N₂). This change is readily observable via mass spectrometry.[15] Minor changes in melting and boiling points are also observed.

| Property | Imidazole (C₃H₄N₂) | Imidazole-d₄ (C₃D₄N₂) | Rationale for Change |

| Molar Mass | ~68.08 g/mol | ~72.10 g/mol | Mass of 4 D atoms vs. 4 H atoms. |

| Melting Point | 90-91 °C | 89-91 °C[15] | Minimal change; reflects subtle differences in crystal packing forces. |

| Boiling Point | 256 °C | 256 °C[15] | Negligible change; intermolecular forces are largely unaffected. |

Influence on Acidity and Basicity (pKa)

Imidazole is amphoteric, acting as both a weak acid (pKa ≈ 14.5) and a weak base (pKa of the conjugate acid ≈ 7.0).[2] Deuteration can slightly alter these values. The N-D bond is slightly less acidic than the N-H bond, meaning the pKa for deprotonation of the deuterated imidazole ring is expected to be slightly higher. Conversely, the deuterated imidazolium ion can be a slightly stronger acid than the protiated version, leading to a small decrease in the basic pKa. These shifts, while minor, can influence physiological behavior and receptor binding interactions. The pH-dependent rate of H/D exchange at the C2 position has been used as a reliable method to determine the pKa of individual histidine residues in proteins.[16][17]

Alterations in Hydrogen and Deuterium Bonding

Studies have shown that deuterium bonds (N-D···N) are slightly weaker than the corresponding hydrogen bonds (N-H···N). A study on imidazole self-association in naphthalene solution found that 1-d-imidazole was about 8% less associated than its protiated analog, implying weaker intermolecular bonding.[18] This can affect solubility, crystal structure, and interactions with biological targets like enzymes and receptors.

Chemical and Spectroscopic Properties

The primary chemical identity of imidazole is unchanged by deuteration, but its reactivity and spectroscopic profile are distinctively altered.

Spectroscopic Signatures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, deuteration results in the disappearance of the signal for the replaced proton.[19] In ¹³C NMR, the carbon attached to deuterium will show a characteristic multiplet (e.g., a 1:1:1 triplet for a C-D bond) due to ¹³C-²H coupling, and the resonance may shift slightly upfield.[20]

-

Infrared (IR) Spectroscopy : The vibrational frequency of a bond is dependent on the mass of the atoms involved. The C-D stretching frequency appears at a significantly lower wavenumber (~2100-2300 cm⁻¹) compared to the C-H stretch (~2900-3100 cm⁻¹).[21] Similarly, bending vibrations involving deuterium also shift to lower frequencies.[22][23]

-

Mass Spectrometry (MS) : Deuteration provides a clear and predictable mass shift. Each deuterium adds one mass unit, making MS an essential tool for confirming the incorporation and location of deuterium atoms.[15]

Impact on Pharmacokinetics: Enhanced Metabolic Stability

For drug development professionals, the most compelling consequence of deuterating imidazole is the potential to improve its metabolic stability.

Mechanism of Attenuating CYP450-Mediated Metabolism

Many imidazole-containing drugs are metabolized by CYP enzymes through oxidation of the imidazole ring.[3] This process often involves an initial rate-limiting C-H bond cleavage. By replacing a metabolically labile C-H bond with a stronger C-D bond, the KIE can significantly slow this metabolic pathway.[4][24] This leads to a lower intrinsic clearance (CLᵢₙₜ) and a longer half-life (t₁/₂) for the drug.[3][25]

Caption: Deuteration slows CYP450 metabolism via the KIE.

Case Study: Deuterated Imidazo[1,2-a]pyridines

A study on imidazo[1,2-a]pyridine-3-carboxyamides (IAPs), a class of anti-tuberculosis agents, demonstrated the practical benefits of deuteration. The parent compound suffered from a short in vivo half-life. Deuterated analogs showed significantly improved metabolic stability in mouse, monkey, and human liver microsomes. For instance, in human microsomes, the half-life of one deuterated analog increased to 53 minutes compared to 30 minutes for the non-deuterated parent compound.[3] This highlights how a targeted deuteration strategy can directly address pharmacokinetic liabilities.

| Compound | Species | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg) |

| Parent IAP (2) | Human | 30 | 46.2 |

| Deuterated IAP (30) | Human | 53 | 26.1 |

| Parent IAP (2) | Mouse | 14 | 99.0 |

| Deuterated IAP (55) | Mouse | 33 | 42.0 |

| (Data adapted from reference[3]) |

Experimental Protocols

Protocol: H/D Exchange for pKa Determination via Mass Spectrometry

This protocol describes a method to determine the pKa of an imidazole moiety by analyzing the kinetics of H/D exchange at the C2 position, which is pH-dependent.[16][26]

Rationale: The rate-determining step for H/D exchange at the C2 position is the abstraction of the proton from the cationic imidazolium form by a deuteroxyl ion (OD⁻).[14][16] Therefore, the reaction rate is directly proportional to the concentration of the protonated species, which is governed by the pKa. By measuring the exchange rate across a range of pD values, a titration curve can be generated to determine the pKa.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions in D₂O with varying pD values (e.g., from pD 6.0 to 9.0). Volatile buffers like ammonium carbonate or ammonium acetate are ideal for subsequent MS analysis.

-

Reaction Initiation: Dissolve the imidazole-containing peptide or molecule to a final concentration of ~1 mg/mL in each D₂O buffer solution. Place the samples in a sealed vial and incubate at a constant temperature (e.g., 40 °C or 60 °C).[26]

-

Time-Point Sampling: At defined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.

-

Reaction Quenching: Immediately quench the exchange reaction by acidifying the aliquot with a solution like 0.1% trifluoroacetic acid (TFA) in H₂O. This lowers the pH, drastically slowing the exchange rate and initiating the back-exchange of rapidly exchanging protons (e.g., on amines and amides).[26]

-

Back-Exchange Equilibration: Allow the quenched samples to stand for at least 1 hour at room temperature to ensure complete back-exchange of all protons except the stable C-D bond at the C2 position.

-

Mass Spectrometry Analysis: Analyze each sample using LC-MS or MALDI-MS to determine the average mass of the molecule. The increase in mass corresponds to the incorporation of deuterium.

-

Data Analysis:

-

For each pD, plot the percentage of deuteration versus time.

-

Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs) at each pD.

-

Plot k_obs versus pD. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the inflection point of the curve.

-

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a deuterated compound compared to its protiated analog.

Rationale: Liver microsomes contain a high concentration of CYP450 enzymes responsible for Phase I metabolism. By incubating a compound with microsomes and a necessary cofactor (NADPH), one can measure the rate of its disappearance over time, providing a reliable estimate of its intrinsic metabolic clearance.

Caption: Workflow for an in vitro microsomal stability assay.

Methodology:

-

Reagent Preparation:

-

Compound Stock: Prepare 10 mM stock solutions of the protiated and deuterated compounds in DMSO.

-

Microsomes: Thaw pooled liver microsomes (e.g., human, mouse) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

NADPH Solution: Prepare a fresh solution of NADPH regenerating system or NADPH stock in buffer.

-

-

Incubation Plate Setup:

-

In a 96-well plate, add the microsomal solution.

-

Add the test compound (protiated or deuterated) to a final concentration of 1 µM. Include positive (high turnover) and negative (low turnover) control compounds.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution to each well. The T=0 time point is taken immediately before this step by quenching a separate set of wells.

-

Time-Point Quenching: At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).

-

Sample Processing: Seal the plate, vortex, and centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis:

-

Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the % remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL) . Compare the t₁/₂ and CLᵢₙₜ values of the deuterated compound to its protiated analog to quantify the improvement in metabolic stability.

-

Conclusion and Future Perspectives

The deuteration of imidazole is a powerful, clinically validated strategy for enhancing the pharmacokinetic properties of drug candidates.[27] By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved metabolic stability, leading to more favorable dosing regimens and potentially safer medicines.[9] The effects of deuteration extend beyond metabolism to subtly alter fundamental physical properties like pKa and hydrogen bonding, which can also be fine-tuned to optimize drug-target interactions. As analytical techniques become more sensitive and synthetic methods for deuteration become more sophisticated, the precision deuteration of imidazole and other heterocyclic scaffolds will remain a cornerstone of modern drug discovery and development.

References

-

Dadela, A., et al. (2014). Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry. [Link]

-

Dadela, A., et al. (2014). Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. PMC - NIH. [Link]

-

Pieters, G. (2021). Nanocatalyzed Hydrogen Isotope Exchange. Accounts of Chemical Research. [Link]

-

Miyagi, M. (2014). Mechanism of the HDX reaction at the imidazole C 2 hydrogen of histidine. ResearchGate. [Link]

-

Singh, R., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC - NIH. [Link]

-

Kaga, A., et al. (2024). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. Chemical Communications. [Link]

-

Grimison, A. (1962). THE DEUTERIUM ISOTOPE EFFECT IN THE HYDROGEN BONDING OF IMIDAZOLE IN NAPHTHALENE SOLUTIONS. Journal of Physical Chemistry. [Link]

-

Hayashi, N., et al. (2014). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. PMC - NIH. [Link]

-

Miyazawa, A., et al. (2011). A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts. Semantic Scholar. [Link]

-

Hayashi, N., et al. (2014). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ACS Publications. [Link]

- N/A. (Patent). Preparation procedure of the deuterated imidazole diketone compound.

-

Barreiro, E., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

-

Vaughan, J., et al. (1976). Kinetics of deuteration of imidazole. The Journal of Organic Chemistry. [Link]

-

McCarthy, M., et al. (2021). Rotational spectroscopy of imidazole: Accurate spectroscopic information for three vibrationally excited states and the heavy-at. PUBDB. [Link]

-

Glick, B., & Cook, P. (2011). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. MDPI. [Link]

-

Guengerich, F. P. (2003). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. [Link]

-

Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]

-

Spallarossa, A., et al. (2022). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. [Link]

-

N/A. (2014). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated. ResearchGate. [Link]

-

Gottlieb, H., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem. [Link]

-

Kaga, A., et al. (2024). Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles. The Royal Society of Chemistry. [Link]

-

N/A. Imidazole. Wikipedia. [Link]

-

N/A. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza Ltd. [Link]

-

Funatsu, A., et al. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids. ACS Omega. [Link]

-

N/A. (2011). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Semantic Scholar. [Link]

-

Basran, J., & Scrutton, N. (2011). Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. NIH. [Link]

-

Gante, J., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC - NIH. [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. PubMed. [Link]

-

N/A. (2013). Effects of imidazole deprotonation on vibrational spectra of high-spin iron(II) porphyrinates. Europe PMC. [Link]

-

Loakes, D., et al. (2007). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research. [Link]

-

Scheidt, W. R., et al. (2013). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. PMC - PubMed Central. [Link]

-

Claramunt, R., et al. (2014). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]

-

N/A. Improving metabolic stability using deuterium. Hypha Discovery. [Link]

-

Li, Z., et al. (2023). The Application of Deuteration Strategy in Drug Design. ResearchGate. [Link]

-

N/A. (2007). Experimental and theoretical spectroscopic parameters of imidazole. ResearchGate. [Link]

-

Funatsu, A., et al. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 咪唑-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 16. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidazole-d4 CAS number and molecular weight.

An In-Depth Technical Guide to Imidazole-d4 for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Imidazole-d4 (1,2,4,5-tetradeuterioimidazole), a stable isotope-labeled (SIL) compound essential for modern pharmaceutical and scientific research. We will move beyond basic properties to discuss the mechanistic rationale behind its synthesis and its critical applications in drug metabolism studies and high-precision bioanalysis.

Core Physicochemical Properties of Imidazole-d4

Imidazole-d4 is the deuterated analogue of imidazole where the four hydrogen atoms on the heterocyclic ring have been replaced with deuterium. This substitution increases the molecular weight by approximately 4 Da while preserving the fundamental chemical reactivity, aromaticity, and polarity of the parent molecule.[1] These conserved properties are paramount, as they ensure that Imidazole-d4 behaves almost identically to its non-labeled counterpart in biological and chromatographic systems, with its mass being the key distinguishing feature.

Table 1: Key Properties of Imidazole-d4

| Property | Value | Source(s) |

| CAS Number | 6923-01-9 | [1][2][3][4][5] |

| Molecular Formula | C₃D₄N₂ | [2][4][5] |

| Molecular Weight | 72.10 g/mol | [1][2][3][5][6] |

| Synonyms | 1,2,4,5-tetradeuterioimidazole | [2][3] |

| Physical Form | Powder | [4][6] |

| Melting Point | 89-91 °C (lit.) | [4][6] |

| Boiling Point | 256 °C (lit.) | [4][6] |

| Isotopic Purity | Typically ≥98 atom % D | [4][5][6] |

| Mass Shift vs. Native | M+4 | [1][4][5][6] |

Synthesis of Imidazole-d4: A Focus on Mechanistic Control

The synthesis of fully deuterated imidazole (Imidazole-d4) is most commonly achieved via a direct hydrogen-deuterium (H/D) exchange reaction. The choice of catalyst and conditions is critical as it dictates the efficiency and completeness of the deuteration.

Expert Insight: The Rationale Behind Acid/Base Catalysis

While transition metal catalysts can be used for deuteration, they risk unwanted side reactions or deuteration of other functional groups in more complex molecules.[2] For a fundamental scaffold like imidazole, acid- or base-catalyzed H/D exchange in a deuterium-rich medium (like D₂O) offers a direct and clean approach. The C2 proton of imidazole is the most acidic and is the first to exchange. However, achieving full deuteration at all positions (C2, C4, C5, and N1) requires forcing conditions due to the lower acidity of the C4 and C5 protons.

Experimental Protocol: Exhaustive Deuteration via Acid Catalysis

This protocol describes a robust method for achieving high isotopic enrichment.

-

Reagent Preparation : To a sealed, heavy-walled reaction vessel, add imidazole (1.0 eq).

-

Deuterium Source : Add deuterium oxide (D₂O, 20 eq) to the vessel. D₂O serves as the deuterium source and the solvent.

-

Catalysis : Add deuterium chloride (DCl, 37 wt. % in D₂O, 0.2 eq). The acidic conditions facilitate electrophilic substitution on the electron-rich imidazole ring by deuterons (D⁺).

-

Reaction Conditions : Seal the vessel and heat to 150-180 °C for 24-48 hours with vigorous stirring. The high temperature provides the necessary activation energy to exchange the less acidic C4 and C5 protons.

-

Workup and Isolation : Cool the reaction mixture to room temperature. Lyophilize (freeze-dry) the mixture to remove the D₂O and excess DCl.

-

Purity Verification : The resulting white powder is analyzed by ¹H NMR to confirm the absence of proton signals and by Mass Spectrometry to verify the M+4 mass shift, confirming the successful synthesis of Imidazole-d4.

Caption: Workflow for the acid-catalyzed synthesis of Imidazole-d4.

Core Applications in Drug Development and Research

The utility of Imidazole-d4 stems from two key principles: the kinetic isotope effect (KIE) and its function as an ideal internal standard for mass spectrometry.

Leveraging the Kinetic Isotope Effect (KIE) in Drug Metabolism

Trustworthiness Pillar: A Self-Validating System

The deuterium kinetic isotope effect is a well-established quantum mechanical phenomenon.[7] A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[8] If the cleavage of a C-H bond is the rate-determining step in a drug's metabolism (e.g., by Cytochrome P450 enzymes), replacing that H with a D will slow the reaction down.[9][10] This strategy, known as "deuterium switching," can be used to improve a drug's pharmacokinetic profile by reducing its rate of metabolic clearance.

Application Insight:

For a drug candidate containing an imidazole moiety that is susceptible to oxidative metabolism on the ring, synthesizing a deuterated version like Imidazole-d4 allows researchers to probe this mechanism. A slower rate of metabolism for the deuterated analogue provides direct evidence that C-H bond cleavage on the imidazole ring is a key metabolic pathway. This can lead to the development of new chemical entities with improved half-lives and potentially reduced patient dosing.[10]

Caption: The Kinetic Isotope Effect (KIE) slows drug metabolism.

The Gold Standard: Imidazole-d4 as an Internal Standard in LC-MS/MS

Expertise Pillar: Why Causality Matters in Bioanalysis

In quantitative bioanalysis (e.g., measuring drug levels in plasma), accuracy is paramount. Sample preparation steps like protein precipitation, liquid-liquid extraction, and even instrument injection can introduce variability. An ideal internal standard (IS) is a compound added at a known concentration to every sample at the beginning of the workflow. It must behave as closely as possible to the analyte of interest throughout the entire process.

Imidazole-d4 is an exemplary IS for the quantification of native imidazole. Because it is chemically identical, it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects.[11] However, due to its +4 Da mass difference, it is easily distinguished by the mass spectrometer. Any loss of analyte during sample prep will be matched by a proportional loss of the IS. The final quantification is based on the ratio of the analyte signal to the IS signal, which cancels out variability and provides a highly accurate and precise result.

Protocol: Quantification of Imidazole in Plasma using Imidazole-d4 IS

-

Sample Preparation :

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of Imidazole-d4 working solution (the IS, e.g., at 100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

-

Clarification : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Analysis :

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject 5 µL onto an LC-MS/MS system.

-

-

LC-MS/MS Conditions :

-

Column : Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase : Gradient elution with Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

-

Detection : Tandem Mass Spectrometer operating in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM).

-

SRM for Imidazole : Monitor the transition for the native compound (e.g., m/z 69 -> 42).

-

SRM for Imidazole-d4 (IS) : Monitor the transition for the deuterated standard (e.g., m/z 73 -> 45).

-

-

-

Quantification : Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of calibration standards. Determine the concentration of unknown samples from this curve.

Caption: Bioanalytical workflow using Imidazole-d4 as an internal standard.

References

-

Kaga, A., Saito, H., & Yamano, M. (2024). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. Chemical Communications. [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole-d4. PubChem Compound Database. [Link]

-

Matsuo, S., et al. (2012). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Gant, T. G. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

-

Zhang, L., et al. (2014). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. [Link]

-

Ingenza Ltd. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomolecules. [Link]

-

Lin, D., et al. (1999). An LC/MS/MS method for the quantitation of MTIC, a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Charoenngam, N., et al. (2022). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Wilkinson, C. F., et al. (1982). Mechanism of Inhibition of Microsomal Drug Metabolism by Imidazole. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Haginaka, J., & Takehira, H. (1999). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications. [Link]

-

Al-Absi, G. A., et al. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ChemistrySelect. [Link]

-

Chen, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]

-

Gholivand, M. B., et al. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Analytical Letters. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ES2943011T3 - Preparation procedure of the deuterated imidazole diketone compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 11. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Imidazole-d4: From Commercial Sourcing to Quantitative Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly within drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics, the use of stable isotope-labeled internal standards is not just a best practice; it is a cornerstone of robust and reliable quantification. Among these, Imidazole-d4 has emerged as a critical tool, offering a stable isotopic signature for a range of analytical applications. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive overview of Imidazole-d4, from navigating the commercial supplier landscape to its practical implementation in a validated experimental workflow.

The Critical Role of Imidazole-d4 in Research

Imidazole, a five-membered heterocyclic aromatic compound, is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the biogenic amine histamine. Its deuterated analogue, Imidazole-d4, in which four hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based quantification. The near-identical physicochemical properties to its unlabeled counterpart ensure it mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variations in analytical performance.[1][2]

Navigating the Commercial Landscape: A Comparative Analysis of Imidazole-d4 Suppliers

The selection of a reliable commercial supplier for Imidazole-d4 is a critical first step that directly impacts the quality and reproducibility of experimental data. Key considerations include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation.

| Supplier | Product Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) | Key Features & Available Documentation |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-3033 | ≥98 atom % D | ≥98% | A leading manufacturer of stable isotopes; provides Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[3][4] |

| Sigma-Aldrich (Merck) | 437298 | 98 atom % D | ≥99% (CP) | Offers various grades for different applications; CoA and comprehensive product information are readily accessible online.[5][6][7] |

| Toronto Research Chemicals (TRC) | I350203 | Not explicitly stated, but high purity is a focus. | High-purity organic molecules. | Specializes in complex organic small molecules for biomedical research; provides CoA.[8][9] |

| Santa Cruz Biotechnology, Inc. | sc-211513 | Not explicitly stated. | Not explicitly stated. | Offers a broad range of biochemicals for research. |

| CDN Isotopes | D-961 | 98 atom % D | Not explicitly stated. | Specializes in deuterated compounds; provides technical data. |

Expert Insight: While multiple suppliers offer Imidazole-d4, a researcher's choice should be guided by the specific requirements of their assay. For quantitative applications, high isotopic enrichment (≥98 atom % D) is paramount to minimize isotopic crosstalk with the analyte. Always request a lot-specific Certificate of Analysis to verify the isotopic purity and chemical purity before use.

Quality Control and Self-Validating Systems: Ensuring Analytical Integrity

The trustworthiness of any quantitative assay hinges on the quality of its reagents. For Imidazole-d4, two key parameters must be rigorously assessed: isotopic enrichment and chemical purity.

Determining Isotopic Enrichment and Purity

The primary techniques for characterizing deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).[1][10]

-

NMR Spectroscopy: Both ¹H and ²H NMR are powerful tools. ¹H NMR can confirm the absence of protons at the labeled positions, while ²H NMR directly detects the deuterium atoms, providing quantitative information on the degree of deuteration.[11][12]

-

Mass Spectrometry: HR-MS is used to confirm the molecular weight shift due to deuterium incorporation and to determine the isotopic distribution, which allows for the calculation of isotopic enrichment.[13]

A self-validating system for protocols involving Imidazole-d4 necessitates a thorough initial characterization of the internal standard. This includes verifying its identity, purity, and isotopic enrichment upon receipt from the supplier and periodically thereafter to ensure its stability.

Caption: Workflow for ensuring the quality of Imidazole-d4 from procurement to application.

Experimental Protocol: Quantification of Histamine in Human Plasma using Imidazole-d4 as an Internal Standard by LC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of histamine in human plasma, a critical biomarker for allergic reactions and other physiological processes. The use of Imidazole-d4 as a structural analog internal standard is not ideal, but in the absence of a commercially available stable isotope-labeled histamine, it can be employed with careful validation. For optimal results, histamine-d4 would be the preferred internal standard.[14][15][16]

Materials and Reagents

-

Imidazole-d4 (from a reputable supplier, e.g., Cambridge Isotope Laboratories, Inc.)

-

Histamine dihydrochloride (Reference Standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

Preparation of Stock and Working Solutions

-

Imidazole-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Imidazole-d4 in methanol.

-

Histamine Stock Solution (1 mg/mL): Accurately weigh and dissolve histamine dihydrochloride in water.

-

Working Solutions: Prepare serial dilutions of the histamine stock solution in a 50:50 acetonitrile:water mixture to create calibration standards. Prepare a working solution of Imidazole-d4 by diluting the stock solution in the same mixture.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Imidazole-d4 working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A UHPLC system capable of binary gradient elution.

-

Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is often suitable for retaining the polar histamine and imidazole molecules.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, with a linear decrease to elute the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Histamine: m/z 112.1 → 95.1[15]

-

Imidazole-d4: m/z 73.1 → 46.1 (Example transition, needs to be optimized)

-

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of histamine to Imidazole-d4 against the concentration of the calibration standards.

-

Perform a linear regression analysis to determine the best fit for the calibration curve.

-

Quantify the concentration of histamine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Caption: Step-by-step workflow for the quantification of histamine in plasma using Imidazole-d4.

Conclusion

Imidazole-d4 is an invaluable tool for researchers requiring accurate and precise quantification of imidazole-containing analytes. By carefully selecting a reputable commercial supplier, rigorously verifying the quality of the material, and implementing a well-validated experimental protocol, scientists can ensure the integrity and reproducibility of their results. This guide provides the foundational knowledge and a practical framework for the successful application of Imidazole-d4 in a research setting, empowering drug development professionals to generate high-quality data that can withstand scientific and regulatory scrutiny.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link][1][10]

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]

-

Histamine quantification in human plasma using high resolution accurate mass LC-MS technology. PubMed. Available at: [Link][14]

-

Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species. PubMed. Available at: [Link][15]

-

Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release. PubMed. Available at: [Link][16]

-

Toronto Research Chemicals - Chromatographic Specialties Inc. Chromatographic Specialties Inc. Available at: [Link][9]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. Imidazole for synthesis 288-32-4 [sigmaaldrich.com]

- 6. イミダゾール, puriss. p.a., 99.5 (GC) C3H4N2 [sigmaaldrich.com]

- 7. Imidazole ACS reagent, = 99 titration 288-32-4 [sigmaaldrich.com]

- 8. Imidazole-d3, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 9. chromspec.com [chromspec.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Imidazole-d4 for Research Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for Imidazole-d4. As a deuterated analog of imidazole, this compound is invaluable for researchers in mass spectrometry and NMR-based studies, serving as a stable, non-radioactive isotopic label and internal standard.[1][2] Its chemical reactivity mirrors that of its non-deuterated counterpart, and therefore, so do its potential hazards. This document is intended for drug development professionals, researchers, and scientists, offering field-proven insights to ensure laboratory safety and experimental integrity.

Core Hazard Identification and Toxicological Profile

Imidazole-d4, like imidazole, is a hazardous substance that requires careful handling. The primary dangers are its corrosive nature, potential for reproductive harm, and acute toxicity if ingested.[3][4][5][6] Understanding these risks is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) classifications provide a clear, standardized summary of these hazards.

Table 1: GHS Hazard Classifications for Imidazole-d4

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5][7] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[3][4][5][7] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[8] |

| Reproductive Toxicity | Category 1B | H360/H360D: May damage fertility or the unborn child[3][5][6][7][8] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[4][9] |

Causality: The corrosive properties of imidazole are due to its ability to disrupt and destroy living tissue upon contact. This necessitates stringent measures to prevent any direct contact with skin, eyes, or mucous membranes. The reproductive toxicity classification underscores the need for special precautions, particularly for researchers of child-bearing potential.[6][10]

Table 2: Summary of Toxicological Data

| Endpoint | Species | Value | Reference |

|---|---|---|---|

| LD50 (Oral) | Rat | 970 mg/kg | [4][10] |

| Carcinogenicity | IARC | Not classifiable as a human carcinogen | [9] |

| Germ Cell Mutagenicity | Ames Test | Not mutagenic |[4][11] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

Table 3: Physicochemical Data for Imidazole-d4

| Property | Value |

|---|---|

| Chemical Formula | C₃D₄N₂[1][2] |

| Molecular Weight | 72.10 g/mol [12][1][3] |

| Appearance | White to colorless crystalline powder[2][13] |

| Melting Point | 89 - 91 °C[14] |

| Boiling Point | 256 °C[14] |

| Flash Point | 145 °C (Closed Cup)[2][14] |

| Auto-ignition Temperature | 480 °C[14] |

| Solubility | Soluble in water (633 g/L at 20 °C) and other polar solvents[7][15] |

| Vapor Pressure | 0.003 mbar at 20 °C[4] |

Insight: The high flash point indicates that Imidazole-d4 is not highly flammable at room temperature, but it is a combustible solid.[14] A significant hazard is the potential for fine dust to form explosive concentrations in the air, a critical consideration when handling the powder.[4][10][13]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls

The primary line of defense is to control hazards at their source.

-

Chemical Fume Hood: All handling of solid Imidazole-d4 and its solutions must be conducted in a properly functioning and certified laboratory chemical fume hood.[4][5][10] This is the most effective way to control the inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors.[9][16]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) and regularly tested.[4][10][13]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment.

-

Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory.[13] A face shield should also be worn when there is a risk of splashing or when handling larger quantities.[7][17]

-

Skin and Body Protection: A chemically resistant lab coat, fully buttoned, is required.[13] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[13]

-

Hand Protection: Nitrile gloves are the standard for handling Imidazole-d4.[13][17] Always inspect gloves for tears or pinholes before use. Employ proper glove removal technique (without touching the outer surface) to avoid skin contact and dispose of them as contaminated waste after use.[7][9][13]

-

Respiratory Protection: When engineering controls are not sufficient or during emergency situations, respiratory protection is required. For nuisance dust exposure, a NIOSH-approved N95-type particulate respirator may be used.[9] For emergencies or where exposure levels are unknown, a full-face, positive-pressure, air-supplied respirator is necessary.[13]

Standard Operating Procedures for Safe Handling & Storage

Adherence to established protocols is critical for preventing accidents and ensuring reproducible results.

Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn. Clearly designate and label the work area.

-

Aliquotting Solid: Conduct all weighing and transfers of solid Imidazole-d4 within a chemical fume hood to contain any dust.[10][14] Use tools and techniques that minimize dust generation, such as scooping rather than pouring from a height.[6][14]

-

Solution Preparation: Add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, decontaminate the work area, including balances and spatulas. Wash hands thoroughly with soap and water after removing gloves.[5][8][13]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[4][7][13]

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[4][7][10][13][16] The storage area should be secured and accessible only to authorized personnel.[5]

-

Incompatibilities: Segregate Imidazole-d4 from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[4][10][13][14]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding physician.[9]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4][6][9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][6][9][13]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][6][9][13]

-

Ingestion: Do NOT induce vomiting.[4][6][8] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8][9]

Spill Response

The following workflow outlines the procedure for managing a small, contained spill of solid Imidazole-d4. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Caption: Workflow for small chemical spill response.

Waste Disposal

All materials contaminated with Imidazole-d4, including the compound itself, empty containers, and used PPE, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and compatible container.[10]

-